3-(1-(2-ethoxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-(2-ethoxypyridine-3-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-2-26-16-13(4-3-8-19-16)17(24)22-9-5-12(6-10-22)23-18(25)15-14(20-21-23)7-11-27-15/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNXLEUUCWDMCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-ethoxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-ethoxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 3-(1-(2-ethoxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies have shown that it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Functional Potency of Thieno-Triazinone-Based GPR139 Agonists (Adapted from )
| Compound | Substituent | EC₅₀ (nM) | Emax (% of TAK-041) |
|---|---|---|---|
| 8b | para-Methoxyphenyl | 47.3 | 98 ± 5 |
| 8d | para-Chlorophenyl | 22.4 | 102 ± 4 |
| 8e | para-Methylphenyl | 22.1 | 105 ± 3 |
| TAK-041 | Reference compound | 68.9 | 100 (by definition) |
Table 2: Antibacterial Activity of Thieno-Triazinone Derivatives ()
| Compound | Structure | MIC (µg/mL) against S. aureus |
|---|---|---|
| 2c | Sulfonamide derivative | 16 |
| 8b | Spirocyclic pyrazoline | 8 |
| 9b | Isoxazoline derivative | 32 |
Biological Activity
3-(1-(2-ethoxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups and ring systems that contribute to its biological properties. Its IUPAC name is 3-[1-(2-ethoxypyridine-3-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one, and it has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5O3S |
| Molecular Weight | 373.43 g/mol |
| CAS Number | 2034419-12-8 |
| InChI | InChI=1S/C18H19N5O3S/c1-2... |
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and antiviral properties. Preliminary studies suggest it may inhibit certain enzymes or receptors involved in critical signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Studies have shown that the compound demonstrates activity against various bacterial strains. For instance, it has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Antiviral Activity
In vitro assays indicate that this compound may inhibit viral replication by targeting specific viral enzymes necessary for the viral lifecycle. More detailed studies are required to elucidate the exact mechanisms involved.
The compound's mechanism of action may involve:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : Interaction with specific receptors can alter signaling cascades that regulate cell growth and apoptosis.
Research has indicated potential interactions with the PI3K/Akt signaling pathway, which is crucial in cancer biology.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the thieno[3,2-d] class:
- Cytotoxicity Studies : A study on thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (IC50 = 19.4 ± 0.22 μM) and HCT-116 (IC50 = 14.5 ± 0.30 μM), suggesting a promising lead for anticancer development .
- Structure–Activity Relationship (SAR) : Research on thieno[3,2-d]pyrimidine derivatives highlighted that modifications in structure could enhance biological activity against cancer cells while reducing toxicity to normal cells .
Data Tables
Here are summarized findings from relevant studies regarding the biological activity of similar compounds:
| Compound Name | Activity Type | Cell Line | IC50 (μM) |
|---|---|---|---|
| Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine | Cytotoxicity | MCF-7 | 19.4 ± 0.22 |
| GDC-0941 (Thieno[3,2-d]pyrimidine derivative) | PI3K Inhibition | Various Cancer | Potent |
| Compound 12e (Thieno derivative) | Antitumor | SU-DHL-6 | 0.55 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
